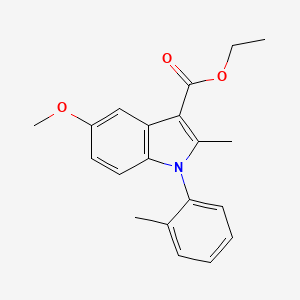
ethyl 5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring, along with a 2-methylphenyl substituent at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone intermediate. This intermediate then undergoes acid-catalyzed cyclization to yield the indole core structure. Subsequent functional group modifications, such as esterification and methylation, are performed to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
- Preparation of the hydrazone intermediate.
- Cyclization to form the indole core.
- Functional group modifications to introduce the ethyl ester, methoxy, and methyl groups.
- Purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace existing substituents with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Ethyl 5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Ethyl 5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core structure but different substituents.
Serotonin: A neurotransmitter with an indole core, but with different functional groups and biological roles.
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and metabolic pathways.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-2-methyl-1-(2-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-5-24-20(22)19-14(3)21(17-9-7-6-8-13(17)2)18-11-10-15(23-4)12-16(18)19/h6-12H,5H2,1-4H3 |
InChI Key |
NWUUYEMSVIVPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















